Isradipine d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isradipine d6 is the deuterium labeled Isradipine . It is an orally active L-type calcium channel blocker . As a powerful peripheral vasodilator, it is a dihydropyridine calcium antagonist with selective actions on the heart as well as the peripheral circulation .
Molecular Structure Analysis
This compound is chemically described as 3,5-Pyridinedicarboxylic acid, 4- (4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-, methyl 1-methylethyl ester . Its molecular weight is 377.42 and its formula is C19H15D6N3O5 .Physical and Chemical Properties Analysis
This compound is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water (<10 mg/L at 37ºC), but is soluble in ethanol and freely soluble in acetone, chloroform and methylene chloride .科学的研究の応用
Neuroprotective Effects in Parkinson’s Disease
Isradipine, a dihydropyridine calcium channel inhibitor, has shown neuroprotective effects in animal models of Parkinson’s Disease (PD). However, its efficacy in humans was not established in a phase 3 clinical trial. The study aimed to model isradipine’s plasma pharmacokinetics in trial participants and investigate associations between drug exposure and PD progression measures (Venuto et al., 2021).
Use in Treatment of Hypertension
Isradipine is an effective first-line monotherapeutic agent in treating hypertension, regardless of patient age or race. It has been safe and well-tolerated in clinical trials, without significant adverse effects on cardiac conduction, lipid profiles, carbohydrate tolerance, or renal function (Vidt, 1990).
Therapeutic Role in Cardiovascular Disease
Isradipine is a potent coronary, cerebral, and peripheral vasodilator with minimal cardiodepressant activity. It has been effective as monotherapy or in combination for treating mild to moderate hypertension and shows potential in treating chronic stable angina and congestive heart failure (Fitton & Benfield, 1990).
Transdermal Drug Delivery Systems
Studies have developed matrix-type controlled transdermal drug delivery systems for Isradipine, offering an alternative route for hypertension treatment. Such systems have shown satisfactory physicochemical characteristics and effectiveness in drug release and permeation (Tirunagari et al., 2010).
Mitigating Mitochondrial Oxidant Stress
Isradipine treatment in mice demonstrated a reduction in cytosolic Ca2+ oscillations in SNc DA neurons and a decrease in mitochondrial oxidant stress. This suggests its potential in reducing vulnerability to mitochondrial and autophagic stress in Parkinson’s disease (Guzmán et al., 2018).
Hypertension Treatment in Pregnancy
Isradipine has been studied for its effects in treating hypertensive disorders in pregnancy, showing effectiveness in lowering maternal mean arterial blood pressure without adverse effects on the fetus or maternal renal and liver function (Wide‐Swensson et al., 1995).
Pharmacodynamic and Pharmacokinetic Properties
Isradipine’s pharmacodynamic and pharmacokinetic properties have been extensively studied, showing its effectiveness and safety in various therapeutic uses, particularly in cardiovascular diseases (McFarthing & Simuni, 2019).
作用機序
Safety and Hazards
特性
CAS番号 |
1261398-97-3 |
---|---|
分子式 |
C19H15N3O5D6 |
分子量 |
377.43 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
75695-93-1 (unlabelled) |
タグ |
Isradipine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。